molecular formula C20H30O2 B13388631 17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one

17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one

Cat. No.: B13388631
M. Wt: 302.5 g/mol
InChI Key: JRNSSSJKIGAFCT-UHFFFAOYSA-N
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Description

17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one involves multiple steps, typically starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the cyclopenta[A]phenanthrene core.

    Hydroxylation: Introduction of the hydroxyl group at the 17th position.

    Methylation: Addition of methyl groups at the 10th, 13th, and 17th positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and yields.

    Purification Processes: Techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated compounds, alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, it is studied for its potential effects on cellular processes. Its interactions with various biomolecules are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The compound’s hydroxyl and methyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 17-Hydroxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[A]phenanthren-3-one lies in its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

17-hydroxy-10,13,17-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,13,15-17,22H,4-5,7-8,10-12H2,1-3H3

InChI Key

JRNSSSJKIGAFCT-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(C=CC(=O)C4)C

Origin of Product

United States

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